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Chloroethylmethylnitrosourea - 29655-34-3

Chloroethylmethylnitrosourea

Catalog Number: EVT-14292677
CAS Number: 29655-34-3
Molecular Formula: C4H8ClN3O2
Molecular Weight: 165.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chloroethylmethylnitrosourea is a member of the nitrosourea family, which are compounds known for their alkylating properties. These compounds are primarily utilized in cancer treatment due to their ability to interfere with DNA synthesis and function, leading to cytotoxic effects on rapidly dividing cells. Chloroethylmethylnitrosourea has garnered attention for its potential therapeutic applications, particularly in oncology.

Source

Chloroethylmethylnitrosourea can be synthesized from various precursors, including chloroethyl groups and nitrosourea derivatives. The synthesis often involves the reaction of nitrosourea with chloroethylating agents, allowing for the introduction of the chloroethyl moiety into the molecule.

Classification

Chloroethylmethylnitrosourea is classified as an alkylating agent and a mutagenic compound. Its chemical structure allows it to form covalent bonds with DNA, leading to cross-linking and subsequent cellular damage. This property categorizes it among potent antineoplastic agents used in chemotherapy.

Synthesis Analysis

Methods

The synthesis of chloroethylmethylnitrosourea typically involves several chemical reactions. One common method includes:

  1. Preparation of Nitrosourea: This is often achieved by reacting methylurea with nitrous acid.
  2. Chloroethylation: The nitrosourea compound is then treated with a chloroethylating agent, such as chloroethanol or ethylene dichloride, under controlled conditions to ensure high yield and purity.

Technical Details

The synthesis process requires careful temperature control and the use of inert solvents to minimize side reactions. For instance, using thionyl chloride as a chlorination agent can enhance yields while avoiding unwanted by-products . The reaction conditions are typically optimized for temperature and time to maximize the efficiency of the chloroethylation step.

Molecular Structure Analysis

Structure

Chloroethylmethylnitrosourea has a complex molecular structure characterized by a nitrosourea functional group attached to a chloroethyl moiety. The general structure can be represented as follows:

  • Molecular Formula: C₅H₈ClN₃O₂
  • Molecular Weight: Approximately 177.59 g/mol

Data

The compound's structural features include:

  • A nitroso group (-NO) that contributes to its reactivity.
  • A chloroethyl group (-CH₂CH₂Cl) that enhances its alkylating ability.
Chemical Reactions Analysis

Reactions

Chloroethylmethylnitrosourea undergoes several key chemical reactions:

  1. Alkylation of DNA: The primary reaction involves the formation of covalent bonds with nucleophilic sites on DNA, leading to cross-linking.
  2. Decomposition: Under certain conditions, it may decompose into less stable products, which can also exhibit biological activity.

Technical Details

The kinetics of these reactions have been studied extensively, revealing that the rate of alkylation is influenced by factors such as pH and temperature. For instance, higher temperatures typically increase reaction rates but may also lead to increased decomposition .

Mechanism of Action

Process

The mechanism by which chloroethylmethylnitrosourea exerts its effects involves several steps:

  1. Formation of Reactive Species: Upon administration, the compound generates reactive intermediates that can interact with cellular macromolecules.
  2. DNA Cross-Linking: These intermediates preferentially bind to DNA, causing cross-links that prevent proper DNA replication and transcription.
  3. Cellular Response: The resulting DNA damage triggers cellular repair mechanisms; if these fail, apoptosis may occur.

Data

Research indicates that the cytotoxic effects are dose-dependent, with higher concentrations leading to increased rates of cell death in susceptible cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a pale yellow liquid.
  • Boiling Point: Approximately 89-90 °C.
  • Solubility: Soluble in organic solvents like ethanol and ether.

Chemical Properties

  • Stability: Relatively stable under normal conditions but can decompose upon exposure to heat or moisture.
  • Reactivity: Highly reactive due to the presence of both nitroso and chloroethyl groups, making it effective as an alkylating agent.

Relevant analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy have been used to characterize its purity and structural integrity .

Applications

Chloroethylmethylnitrosourea finds its primary application in scientific research and medicine:

  • Cancer Treatment: It is utilized as a chemotherapeutic agent due to its ability to induce DNA damage in cancer cells.
  • Research Tool: In laboratory settings, it serves as a model compound for studying mechanisms of DNA repair and mutagenesis.
Molecular Mechanisms of Alkylation & DNA Damage Induction

Bifunctional Alkylation Pathways in Nucleic Acid Adduct Formation

Chloroethylmethylnitrosourea (CEMNU) belongs to the chloroethylnitrosourea (CNU) class of alkylating antineoplastic agents. Its chemical instability facilitates decomposition into two key reactive intermediates: a chloroethyldiazonium hydroxide species and an isocyanate moiety. The chloroethylating intermediate primarily targets nucleophilic sites on DNA bases, with guanine residues being the predominant substrates. The N7 position of guanine forms the most abundant adduct, N7-chloroethylguanine (N7-ClEtG), constituting ~60-70% of total DNA lesions [1] [6]. The O6 position of guanine, though less frequently alkylated (forming O6-chloroethylguanine, O6-ClEtG), represents the critical cytotoxic lesion due to its role in cross-link formation [1] [9]. Additional minor adducts include O6-hydroxyethylguanine (O6-OHEtG) and N1-hydroxyethylguanine (N1-OHEtG), formed through hydrolysis [1].

Table 1: Distribution of DNA Adducts Induced by Chloroethylating Nitrosoureas

Adduct TypeFormation Frequency (%)Primary SiteStability
N7-Chloroethylguanine (N7-ClEtG)60-70%Guanine N7Moderate (t₁/₂ ~80h)
O6-Chloroethylguanine (O6-ClEtG)5-10%Guanine O6Unstable (rearranges)
O6-Hydroxyethylguanine (O6-OHEtG)<5%Guanine O6Stable
N1-Hydroxyethylguanine (N1-OHEtG)VariableGuanine N1Stable
Interstrand Cross-Links (ICLs)1-5%Guanine N1-Cytosine N3Highly stable

The bifunctionality of CEMNU arises not from two separate alkylating groups, but from the chemical reactivity of the initial O6-ClEtG monoadduct. This adduct undergoes slow intramolecular rearrangement (t₁/₂ ~ several hours), culminating in the formation of a highly stable 1-(N3-deoxycytidyl),2-(N1-deoxyguanosinyl)ethane interstrand cross-link (G-C ICL) [1] [3] [9]. Despite representing only 1-5% of total DNA adducts, these ICLs are exceptionally cytotoxic, blocking essential DNA processes like replication and transcription. As few as 20-40 unrepaired ICLs can be lethal to a mammalian cell deficient in ICL repair [1].

Role of Chloroethyldiazonium Ion in Interstrand Cross-Link Generation

The chloroethyldiazonium ion (Cl-CH₂-CH₂-N₂⁺) is the primary electrophile responsible for DNA alkylation by CEMNU. This ion forms spontaneously upon decomposition of the parent compound under physiological conditions. Its reactivity towards the O6-guanine position initiates the critical pathway to ICL formation. The initial alkylation product, O6-ClEtG, is chemically unstable [1] [3]. Crucially, ICL formation is not instantaneous but exhibits significant time dependence. After the initial alkylation event, the O6-ClEtG adduct serves as a latent cross-linker. The chloroethyl group cyclizes, displacing the chloride ion, to form an intermediate ethano bridge structure (N1,O6-ethanoguanine). This highly reactive intermediate then covalently binds to the N3 position of a cytosine residue on the opposing DNA strand, forming the stable G-C ICL [3] [9].

This delayed reaction kinetics has profound biological implications:

  • Time-Dependent Cross-Linking: DNA treated briefly with CEMNU continues to form ICLs for over 8 hours after drug removal, indicating the persistence of unstable monoadduct precursors [3] [7].
  • Repair Window: The delay provides a critical time window for cellular DNA repair machinery, particularly O⁶-alkylguanine-DNA alkyltransferase (MGMT), to excise the O6-ClEtG monoadduct before it rearranges into the lethal ICL [7] [9].
  • MGMT Susceptibility: The O6-ClEtG monoadduct remains a substrate for MGMT throughout this pre-cross-linking period. Purified MGMT added to drug-treated DNA can completely prevent subsequent ICL formation if added before the rearrangement is complete [7].

Table 2: Kinetics of DNA Interstrand Cross-Link (ICL) Formation by Chloroethylnitrosoureas

Time PointO6-ClEtG Adduct StatusICL FormationSusceptibility to MGMT Repair
0-15 min post-exposureHigh concentrationMinimalHigh
15 min - 2 hrsGradual declineIncreasingHigh (decreasing over time)
2 - 8 hrsLow levelsPeak formationLow (for remaining O6-ClEtG)
>8 hrsVery low/absentPlateau (stable ICLs)None (ICLs are not MGMT substrates)

Carbamoylation of DNA Repair Enzymes & Protein Inactivation

The isocyanate moiety generated during CEMNU decomposition (from the urea carbonyl) is responsible for the drug’s carbamoylating activity. Unlike the alkylating chloroethyl group, the isocyanate reacts with nucleophilic functional groups (–NH₂, –SH, –OH) on proteins and amino acids, forming stable carbamoyl adducts [1] [2] [10]. This carbamoylation can significantly impact cellular responses to DNA damage:

  • Inhibition of DNA Repair Enzymes: Carbamoylation can inactivate key DNA repair proteins. Potential targets include:
  • O⁶-Alkylguanine-DNA Alkyltransferase (MGMT): While MGMT is primarily inactivated stoichiometrically during the repair of O6-alkylguanine adducts, carbamoylation may contribute to its functional depletion or impair its synthesis/recycling [1] [10].
  • Nucleotide Excision Repair (NER) Components: Enzymes involved in the incision step of NER and ICL repair, such as those within the ERCC1-XPF complex, may be susceptible to carbamoylation, potentially hindering the cell's ability to process CEMNU-induced ICLs [1] [6].
  • Base Excision Repair (BER) Enzymes: Proteins like DNA polymerase beta (POLβ) and Flap Endonuclease 1 (FEN1), crucial for BER, are sensitive to carbamoylation. Inhibition of BER can shift cellular responses towards more lethal pathways or impair repair of secondary lesions [6] [8].
  • DNA-Dependent Protein Kinase (DNA-PK) & Other Kinases: Carbamoylation may inhibit kinases involved in DNA damage signaling (ATM, ATR, DNA-PK), potentially dampening checkpoint activation and apoptosis in response to CEMNU-induced damage [6].

  • Carbamoylation vs. Cytotoxicity: The contribution of carbamoylation to the primary cytotoxic effect of CEMNU is complex and debated. Agents with high carbamoylating activity (e.g., BCNU, CCNU) inhibit the removal of DNA monoadducts in vitro [2]. However, the marrow-sparing effect observed with some glucose-linked CNUs like chlorozotocin (low carbamoylating activity) compared to CCNU (high carbamoylating activity) does not appear to depend solely on differences in DNA adduct repair kinetics facilitated by carbamoylation [2]. This suggests that carbamoylation’s role in systemic toxicity (like myelosuppression) may be significant, but its direct contribution to tumor cell kill might be secondary to alkylation/ICL formation.

  • Modulation of Resistance: Carbamoylation may indirectly influence resistance by altering the activity of repair pathways. For instance, inhibiting MGMT via carbamoylation could theoretically sensitize cells to the cross-linking effects, although the primary mechanism of MGMT depletion remains its suicidal repair activity. Similarly, carbamoylation of proteasome components could potentially impair the degradation of inactivated MGMT [1] [17].

Table 3: Impact of Carbamoylation by Chloroethylnitrosoureas on Cellular Components

Target CategorySpecific ExamplesConsequence of CarbamoylationEvidence
DNA Repair EnzymesMGMTPotential depletion/impaired function?Indirect [1] [10]
ERCC1-XPF complex (NER)Inhibition of ICL incisionIn vitro studies [1] [6]
POLβ, FEN1 (BER)Inhibition of base excision repairCorrelative [6] [8]
DNA-PK, ATM/ATR kinasesImpaired DNA damage signaling & checkpoint activationMechanistic studies [6]
Other ProteinsRibonucleotide reductaseInhibition of deoxyribonucleotide synthesisKnown mechanism [10]
Histones & Chromatin proteinsAltered chromatin structure & accessibilityBiochemical evidence [10]
Glutathione & cellular thiolsDepletion of antioxidant capacityMeasured thiol depletion [10]

Properties

CAS Number

29655-34-3

Product Name

Chloroethylmethylnitrosourea

IUPAC Name

3-(2-chloroethyl)-1-methyl-1-nitrosourea

Molecular Formula

C4H8ClN3O2

Molecular Weight

165.58 g/mol

InChI

InChI=1S/C4H8ClN3O2/c1-8(7-10)4(9)6-3-2-5/h2-3H2,1H3,(H,6,9)

InChI Key

LQTIRBDBDLBOTK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCCCl)N=O

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